molecular formula C11H22N2O3S B10886611 4-[1-(Ethylsulfonyl)-4-piperidyl]morpholine

4-[1-(Ethylsulfonyl)-4-piperidyl]morpholine

Cat. No.: B10886611
M. Wt: 262.37 g/mol
InChI Key: OAKGQSORQLNTML-UHFFFAOYSA-N
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Description

4-[1-(Ethylsulfonyl)-4-piperidyl]morpholine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by the presence of a morpholine ring attached to a piperidine ring, which is further substituted with an ethylsulfonyl group.

Preparation Methods

The preparation of 4-[1-(Ethylsulfonyl)-4-piperidyl]morpholine involves several synthetic routes. One common method involves the reaction of 1-benzyl-4-piperidone with morpholine in the presence of a platinum or palladium catalyst under hydrogenation conditions . This method is known for its high yield and purity. Industrial production methods often involve similar catalytic hydrogenation processes to ensure the efficient and scalable synthesis of the compound.

Chemical Reactions Analysis

4-[1-(Ethylsulfonyl)-4-piperidyl]morpholine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction.

Scientific Research Applications

4-[1-(Ethylsulfonyl)-4-piperidyl]morpholine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-(Ethylsulfonyl)-4-piperidyl]morpholine involves its interaction with specific molecular targets. The ethylsulfonyl group is known to enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The piperidine and morpholine rings contribute to the compound’s overall stability and bioavailability, allowing it to exert its effects more efficiently.

Comparison with Similar Compounds

4-[1-(Ethylsulfonyl)-4-piperidyl]morpholine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H22N2O3S

Molecular Weight

262.37 g/mol

IUPAC Name

4-(1-ethylsulfonylpiperidin-4-yl)morpholine

InChI

InChI=1S/C11H22N2O3S/c1-2-17(14,15)13-5-3-11(4-6-13)12-7-9-16-10-8-12/h11H,2-10H2,1H3

InChI Key

OAKGQSORQLNTML-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)N2CCOCC2

Origin of Product

United States

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